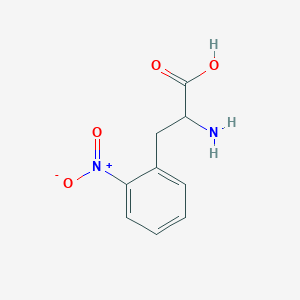

(S)-2-amino-3-(2-nitrophenyl)propanoic acid

Descripción general

Descripción

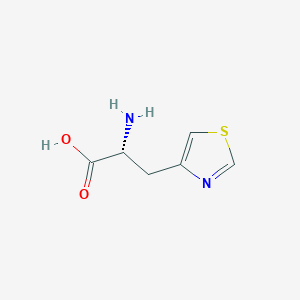

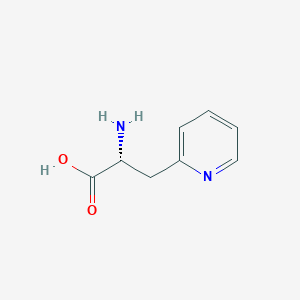

“(S)-2-amino-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 . The IUPAC name for this compound is (3S)-3-amino-3-(2-nitrophenyl)propanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, aromatic polyamides containing carboxyvinyl bonds in the main chain were synthesized by self-condensation from β-(2-,3-,4-aminophenyl)propenoic acid using the phosphorylation method .Molecular Structure Analysis

The molecular structure of “(S)-2-amino-3-(2-nitrophenyl)propanoic acid” contains a total of 23 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 nitro group .Physical And Chemical Properties Analysis

“(S)-2-amino-3-(2-nitrophenyl)propanoic acid” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación

Enzyme Engineering

L-2-Nitrophenylalanine is used in enzyme engineering, where it is incorporated into proteins to modulate their properties for industrial applications . This method has been used to evolve enzymes with ideal physicochemical properties and biological functions .

Photocleavage of Polypeptide Backbone

L-2-Nitrophenylalanine has been used to photochemically cleave the polypeptide backbone . This process allows for spatial and temporal control over the activity, lifetime, and localization of proteins both in vitro and in living cells .

Genetic Encoding in E. coli

The phenylalanine derivative, 2-nitrophenylalanine (2-NPA), has been genetically encoded in Escherichia coli in response to the amber codon, TAG . This allows for the production of proteins containing 2-NPA .

Protein Photocleavage

L-2-Nitrophenylalanine has been used in peptide photocleavage experiments . This process involves the use of light to break down peptides, which can be useful in various biological and chemical applications .

Proteolysis Control

L-2-Nitrophenylalanine can be used to control proteolysis, the breakdown of proteins into smaller polypeptides or amino acids . This can be useful in a variety of biological processes, including protein degradation and the removal of signal peptides .

Photochemical Regulation

L-2-Nitrophenylalanine can be used in the photochemical regulation of biological processes . This involves the use of light to control biological processes, which can be useful in probing cellular events .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVFSSLGTJAJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347413 | |

| Record name | L-2-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-3-(2-nitrophenyl)propanoic acid | |

CAS RN |

19883-75-1 | |

| Record name | L-2-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-2-Nitrophenylalanine appear as a byproduct during the synthesis of L-4-Nitrophenylalanine?

A: L-2-Nitrophenylalanine is identified as a byproduct during the synthesis of L-4-Nitrophenylalanine when using a batch reactor for nitration of L-phenylalanine. [] The study suggests that this byproduct is a result of a condensation reaction between L-4-Nitrophenylalanine and L-2-Nitrophenylalanine. [] This dimerization was observed under the traditional batch nitration method.

Q2: What strategy was employed to minimize the formation of L-2-Nitrophenylalanine during L-4-Nitrophenylalanine synthesis?

A: Researchers found that utilizing a tubular reactor instead of a batch reactor for the nitration of L-phenylalanine can effectively suppress the dimerization reaction that leads to the formation of L-2-Nitrophenylalanine. [] This method allows for better control of reaction conditions and a significant reduction in byproduct formation.

Q3: Has L-2-Nitrophenylalanine been explored for any biological applications?

A: Yes, a derivative of L-2-Nitrophenylalanine, specifically Glycyl-4-azido-2-nitro-L-phenylalanine, has been synthesized and investigated as a photoaffinity inhibitor of dipeptide transport in Escherichia coli. [] This modified dipeptide demonstrated reversible inhibition of glycylglycine uptake in the dark and acted as a substrate for the transport system. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.